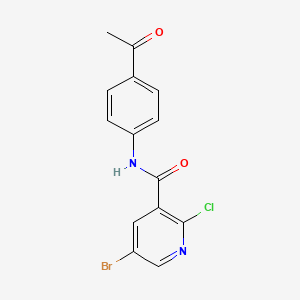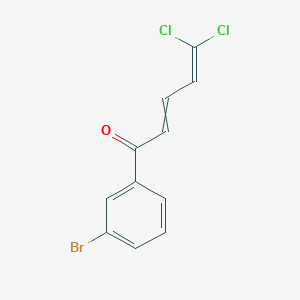
1-(3-Bromophenyl)-5,5-dichloropenta-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromophenyl)-5,5-dichloropenta-2,4-dien-1-one is an organic compound characterized by its unique structure, which includes a bromophenyl group and two chlorine atoms attached to a penta-2,4-dien-1-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-5,5-dichloropenta-2,4-dien-1-one typically involves the reaction of 3-bromobenzaldehyde with 1,1,2,2-tetrachloroethane in the presence of a base such as sodium hydroxide. The reaction proceeds through a series of steps, including the formation of an intermediate, which then undergoes further reactions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)-5,5-dichloropenta-2,4-dien-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.
Scientific Research Applications
1-(3-Bromophenyl)-5,5-dichloropenta-2,4-dien-1-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-5,5-dichloropenta-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
- 1-(3-Bromophenyl)-2,4-pentadien-1-one
- 1-(3-Bromophenyl)-5-chloropenta-2,4-dien-1-one
- 1-(3-Bromophenyl)-5,5-difluoropenta-2,4-dien-1-one
Uniqueness: 1-(3-Bromophenyl)-5,5-dichloropenta-2,4-dien-1-one is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.
Properties
CAS No. |
195322-15-7 |
|---|---|
Molecular Formula |
C11H7BrCl2O |
Molecular Weight |
305.98 g/mol |
IUPAC Name |
1-(3-bromophenyl)-5,5-dichloropenta-2,4-dien-1-one |
InChI |
InChI=1S/C11H7BrCl2O/c12-9-4-1-3-8(7-9)10(15)5-2-6-11(13)14/h1-7H |
InChI Key |
DLJYAEISYSWWCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C=CC=C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


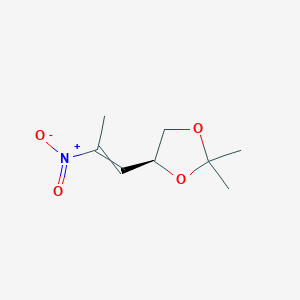
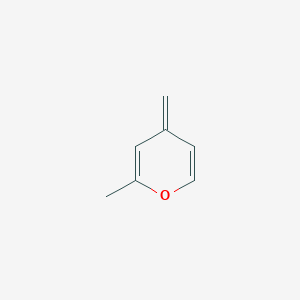
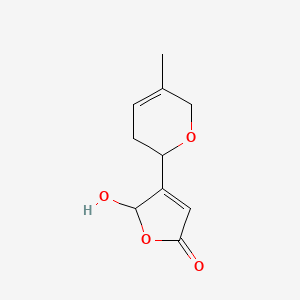
![6-[2-(6-Bromopyridin-2-yl)ethyl]-6'-methyl-2,2'-bipyridine](/img/structure/B12560569.png)
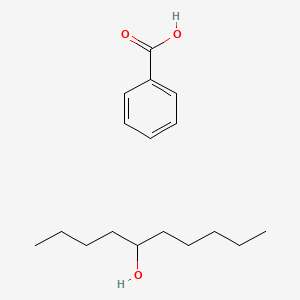
![Methyl (1R,6R)-bicyclo[4.2.0]oct-7-ene-7-carboxylate](/img/structure/B12560572.png)
![4-[3-Diphenylphosphoryl-1-(4-hydroxy-3,5-dimethylphenyl)cyclohexyl]-2,6-dimethylphenol](/img/structure/B12560580.png)

![1,2-Dibromo-4,5-bis[(pent-4-en-1-yl)oxy]benzene](/img/structure/B12560587.png)
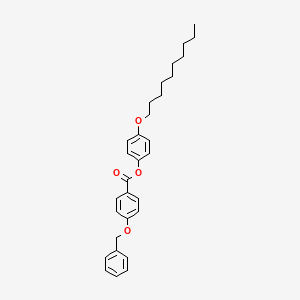
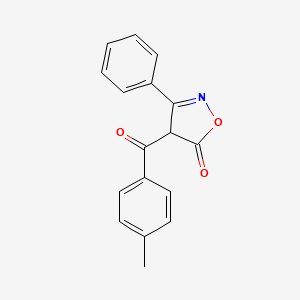
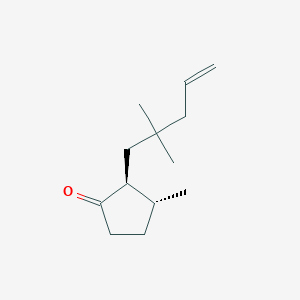
![1H-Isoindole-1,3(2H)-dione, 2-[(3-nitrophenyl)sulfonyl]-](/img/structure/B12560614.png)
